molecular formula C19H28O B3429882 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone CAS No. 78531-59-6

1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone

Cat. No. B3429882
CAS RN: 78531-59-6
M. Wt: 272.4 g/mol
InChI Key: ALIWXHRFAQHUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone is a chemical compound with the molecular formula C19H28O . It is also known by its CAS number 78531-59-6 .


Molecular Structure Analysis

The molecular structure of 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone consists of a phenyl group (a ring of 6 carbon atoms) attached to an ethanone group (a carbon double-bonded to an oxygen and single-bonded to two other carbons). One of these carbons is part of a pentylcyclohexyl group, which is a cyclohexane ring with a pentyl (5-carbon) chain attached .

Scientific Research Applications

Liquid Crystal Applications

  • Stable Liquid Crystals with Large Negative Dielectric Anisotropy : The compound is used in the synthesis of liquid crystal (LC) mixtures, contributing to low viscosity and large negative dielectric anisotropy. These LC mixtures show potential for photochemically stable applications (Osman & Huynh-Ba, 1983).

  • Ferroelectric Liquid Crystals : Substituted phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety have been synthesized, indicating applications in ferroelectric liquid crystals. The variations in chain length and central linkage significantly affect the liquid-crystal transition temperatures (Kelly & Buchecker, 1988).

  • Synthesis and Liquid Crystal Properties : Research on homologous series of compounds related to 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone demonstrates their applications in nematic liquid crystals, with higher thermal stability in the ethene variants (Byron, Matharu, & Wilson, 1995).

Synthesis and Chemical Properties

  • One-step Hydrogenation Process : The compound has been synthesized via a one-step hydrogenation using Pd/C as a catalyst. This method is noted for its economic and environmental friendliness, indicating its potential for industrial applications (Wei Ming-wang, 2007).

  • Synthesis of Biologically Active Compounds : The compound is used in synthesizing chalcone derivatives, which have been tested for antimicrobial activity, highlighting its role in the development of new pharmaceutical agents (Dave et al., 2013).

  • Photoremovable Protecting Group for Carboxylic Acids : A related derivative, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, has been used as a photoremovable protecting group for carboxylic acids, indicating a role in organic synthesis and potentially in the development of light-responsive materials (Atemnkeng et al., 2003).

  • Crystal Structure Analysis : Research on crystal structure analysis of compounds like 1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative of 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone, contributes to our understanding of molecular conformations and interactions (Rao, Cui, & Zheng, 2014).

Safety And Hazards

1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone may cause an allergic skin reaction (Hazard Statement H317) and may cause long-lasting harmful effects to aquatic life (Hazard Statement H413) .

properties

IUPAC Name

1-[4-(4-pentylcyclohexyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h11-14,16,18H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIWXHRFAQHUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389267, DTXSID801250078
Record name ST002072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trans-4-Pentylcyclohexyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone

CAS RN

78531-59-6, 66227-32-5
Record name 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078531596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ST002072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trans-4-Pentylcyclohexyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(trans-4-pentylcyclohexyl)phenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.